molecular formula C10H7F3N2O2 B060667 N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide CAS No. 175278-19-0

N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B060667
CAS No.: 175278-19-0
M. Wt: 244.17 g/mol
InChI Key: RHBNAXXJVYFEEA-UHFFFAOYSA-N
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Description

N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a cyano group, a trifluoromethoxy group, and an acetamide moiety, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide typically involves the reaction of 4-(trifluoromethoxy)aniline with cyanoacetic acid or its derivatives under specific conditions. One common method includes the direct treatment of 4-(trifluoromethoxy)aniline with methyl cyanoacetate without solvent at room temperature, yielding the target compound . Another approach involves stirring ethyl cyanoacetate with 4-(trifluoromethoxy)aniline at 70°C for several hours, followed by overnight stirring at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include alkyl cyanoacetates, carbon disulfide, and methyl iodide. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium hydroxide .

Major Products Formed

The major products formed from reactions involving this compound include various heterocyclic compounds, such as pyrroles and thiazines, which are synthesized through condensation and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide stands out due to the presence of both cyano and trifluoromethoxy groups, which impart unique chemical properties and reactivity. These features make it particularly useful in the synthesis of complex heterocyclic compounds and in studies involving enzyme inhibition and protein-ligand interactions .

Biological Activity

N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in various fields, including pharmaceuticals and agrochemicals.

  • IUPAC Name: this compound
  • Molecular Formula: C₁₀H₈F₃N₃O
  • Molecular Weight: 253.18 g/mol

The structural features of this compound, particularly the trifluoromethoxy and cyano groups, enhance its lipophilicity and reactivity, making it a valuable candidate for further biological evaluation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethoxy group enhances membrane permeability, allowing the compound to penetrate cellular barriers effectively. The cyano group can form hydrogen bonds with active sites on enzymes, potentially leading to inhibition or modification of enzymatic activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that related acetamides can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and pathways associated with inflammation, making it a candidate for treating inflammatory diseases .

Antimicrobial Properties

Preliminary evaluations have indicated that this compound possesses antimicrobial activity against certain bacterial strains. Its structural motifs are believed to facilitate binding to bacterial proteins, thereby disrupting essential cellular functions .

Study 1: Anticancer Activity

In a study focusing on the anticancer effects of similar compounds, researchers found that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 10 µM. The mechanism was linked to the induction of apoptosis through caspase activation .

Study 2: Anti-inflammatory Mechanism

Another investigation evaluated the anti-inflammatory effects in a murine model of arthritis. Administration of the compound resulted in a reduction of paw swelling and decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Study 3: Antimicrobial Evaluation

A series of derivatives based on the acetamide structure were tested against Staphylococcus aureus and Escherichia coli. This compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting moderate antibacterial activity .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC₁₀H₈F₃N₃OTrifluoromethoxy groupAnticancer, anti-inflammatory
2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamideC₁₀H₇F₃N₂OTrifluoromethyl groupAntimicrobial
N-[4-cyano-3-(trifluoromethyl)phenyl]acetamideC₁₀H₇F₃N₂OSimilar acetamide structureModerate anticancer

Properties

IUPAC Name

N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c1-6(16)15-8-3-2-7(5-14)4-9(8)17-10(11,12)13/h2-4H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBNAXXJVYFEEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C#N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371565
Record name N-[4-Cyano-2-(trifluoromethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-19-0
Record name N-[4-Cyano-2-(trifluoromethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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